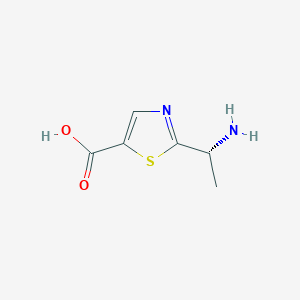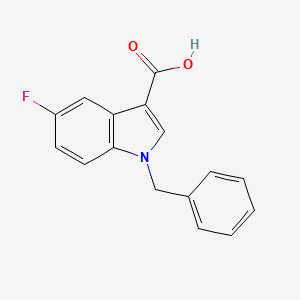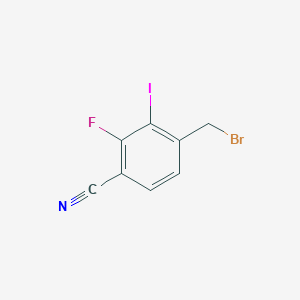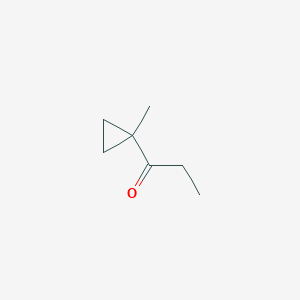
1-(1-Methylcyclopropyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylcyclopropyl)propan-1-one is an organic compound with the molecular formula C7H12O It is a ketone featuring a cyclopropyl group attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the reaction of 1-methylcyclopropylmagnesium bromide with propionyl chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Methylcyclopropyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism by which 1-(1-Methylcyclopropyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, influencing various biochemical pathways. The cyclopropyl group adds strain to the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.
Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, used in organic synthesis.
Uniqueness: 1-(1-Methylcyclopropyl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a cyclopropyl group and a ketone functional group makes it a versatile compound in various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C7H12O/c1-3-6(8)7(2)4-5-7/h3-5H2,1-2H3 |
Clave InChI |
LMXZLUALBMZJON-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


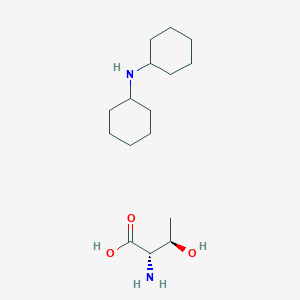
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
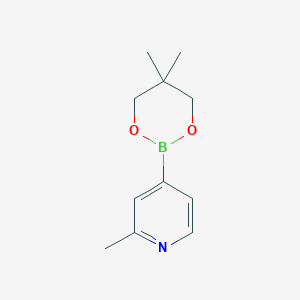
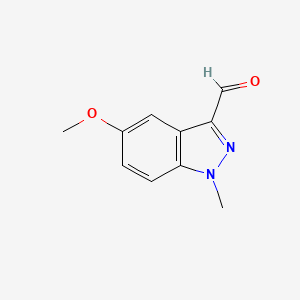
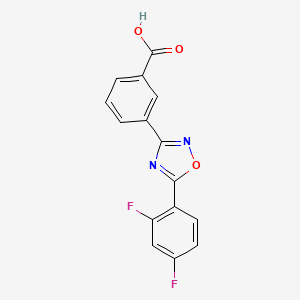
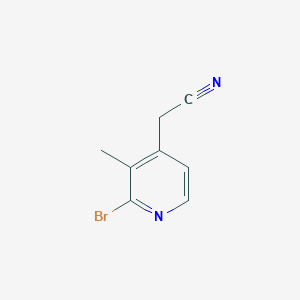
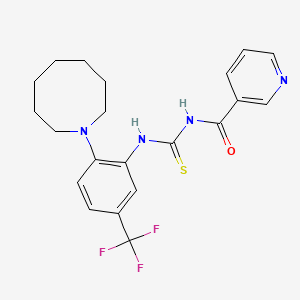
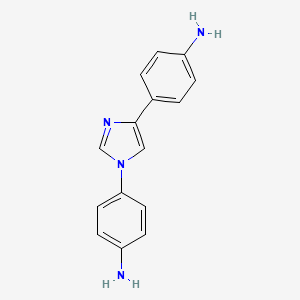
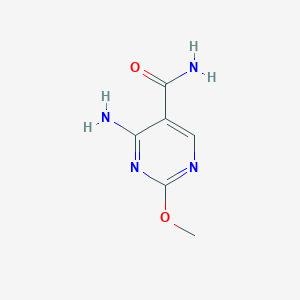
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
